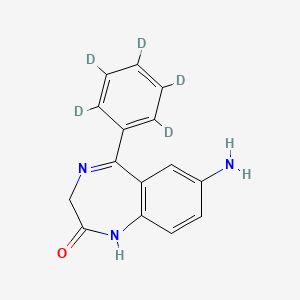

7-Amino Nitrazepam-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

256.31 g/mol |

IUPAC Name |

7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D |

InChI Key |

OYOUQHVDCKOOAL-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)N)[2H])[2H] |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

7-Amino Nitrazepam-d5 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 7-Amino Nitrazepam-d5

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of 7-Amino Nitrazepam, the major metabolite of the benzodiazepine drug, Nitrazepam. The deuterium labeling is typically on the phenyl group, which makes it a suitable internal standard for quantitative analysis by mass spectrometry.

Identifier and Structural Data

| Property | Value | Reference |

| IUPAC Name | 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [1] |

| Synonyms | 7-Amino-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [1][2] |

| CAS Number | 1189511-46-3 | [1][2][3] |

| Unlabelled CAS | 4928-02-3 | [1][2] |

| Molecular Formula | C₁₅H₈D₅N₃O | [2][3] |

| SMILES | O=C1NC2=CC=C(N)C=C2C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=NC1 | |

| InChI | InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D | |

| InChIKey | OYOUQHVDCKOOAL-WFGXEDJUSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 256.31 g/mol | [1][2][3] |

| Appearance | Pale Yellow Solid (for non-deuterated) | [4] |

| Melting Point | 236-239 °C (for non-deuterated) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) (for non-deuterated) | [4] |

| Storage | -20°C Freezer | [5] |

Spectroscopic Data

Detailed NMR and IR spectroscopic data for this compound are not widely available in the public domain. However, mass spectrometry is the key analytical technique for which this deuterated standard is used.

Mass Spectrometry: The mass spectrum of this compound will exhibit a molecular ion peak (M+) at m/z 256, which is 5 mass units higher than the non-deuterated analog (molecular weight 251.28 g/mol ).[4][6] This mass shift is fundamental to its use as an internal standard in LC-MS/MS or GC-MS methods, allowing for its clear differentiation from the endogenous analyte. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments also showing a +5 Da shift if they retain the deuterated phenyl ring.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of 7-Amino Nitrazepam in biological matrices. Below are representative analytical protocols.

Protocol for Quantification in Urine by LC-MS/MS

This protocol is adapted from highly sensitive methods for the determination of 7-aminonitrazepam in urine.[7]

1. Sample Preparation (Hydrolysis and Extraction):

- To 1 mL of urine sample in a glass tube, add 50 µL of a this compound internal standard working solution (e.g., at 1 µg/mL).

- Add 1 mL of β-glucuronidase solution to hydrolyze glucuronide conjugates.

- Incubate the mixture (e.g., at 37°C for 2.5 hours) to ensure complete hydrolysis.

- After incubation, perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate).

- Vortex the mixture for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

- Carefully transfer the upper organic layer to a new tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) system.

- Column: A C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18).[8]

- Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. For example:

- 7-Amino Nitrazepam: m/z 252.1 -> 121.1 (Quantifier), 252.1 -> 94.0 (Qualifier)[9]

- This compound: m/z 257.1 -> 126.1 (or other appropriate fragment)

3. Quantification:

- Construct a calibration curve by analyzing spiked blank urine samples with known concentrations of 7-Amino Nitrazepam and a fixed concentration of the d5-internal standard.

- Calculate the concentration of the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Synthesis

The synthesis of this compound is not commonly published. It would involve the synthesis of Nitrazepam-d5 as a precursor, followed by the reduction of the nitro group. The key step is the introduction of the deuterated phenyl ring.

1. Synthesis of 2-Amino-5-nitrobenzophenone-d5:

- This step would likely involve a Friedel-Crafts acylation of deuterated benzene (Benzene-d6) with 2-amino-5-nitrobenzoyl chloride.

2. Synthesis of Nitrazepam-d5:

- The 2-amino-5-nitrobenzophenone-d5 intermediate would then undergo a series of reactions, including reaction with an amino acid ester (like glycine ethyl ester) followed by cyclization to form the benzodiazepine ring structure of Nitrazepam-d5.

3. Reduction to this compound:

- The nitro group of Nitrazepam-d5 is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).

Signaling Pathways and Workflows

Metabolic Pathway of Nitrazepam

Nitrazepam is primarily metabolized in the liver. The key pathway leading to the formation of 7-Amino Nitrazepam involves the reduction of the nitro group.

Caption: Metabolic conversion of Nitrazepam to its primary metabolites.

Experimental Workflow for Bioanalysis

This diagram illustrates a typical workflow for the quantitative analysis of 7-Amino Nitrazepam in a biological sample using a deuterated internal standard.

References

- 1. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 2. This compound (1.0mg/ml in Acetonitrile) [lgcstandards.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. 7-AMINONITRAZEPAM | 4928-02-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]

- 7. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. sciex.com [sciex.com]

An In-depth Technical Guide to 7-Amino Nitrazepam-d5 (CAS Number: 1189511-46-3)

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on 7-Amino Nitrazepam-d5. This deuterated stable isotope-labeled compound serves as a critical internal standard for the quantitative analysis of 7-Aminonitrazepam, the primary metabolite of the benzodiazepine drug, nitrazepam.

Physicochemical and Product Data

This compound is a certified reference material essential for achieving accurate and precise results in bioanalytical studies.[1][2] It is typically supplied as a solution in an organic solvent like acetonitrile.[1][2] The following table summarizes its key physicochemical properties. Specific batch details are provided in the Certificate of Analysis (CoA) from the supplier.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1189511-46-3 | [3][4] |

| Unlabeled CAS Number | 4928-02-3 | [3] |

| Chemical Name | 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [3] |

| Molecular Formula | C₁₅H₈D₅N₃O | [4] |

| Molecular Weight | 256.31 g/mol | [4] |

| Appearance | Light Yellow Solid | [5] |

| Standard Solution | Commonly 100 µg/mL in Acetonitrile | [1][2] |

| Storage | -20°C Freezer | [5] |

| Purity | Specified in the Certificate of Analysis | [1][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

| Melting Point (Unlabeled) | 242-244°C | [5] |

| LogP (Unlabeled) | 1.00 | [6] |

Metabolic Pathway of Nitrazepam

Nitrazepam undergoes extensive metabolism in the body, with the primary pathway involving the reduction of the 7-nitro group to form 7-Aminonitrazepam. This reaction is predominantly catalyzed by the enzyme Aldehyde Oxidase 1 (AOX1) in the liver cytosol.[7] The resulting 7-Aminonitrazepam can be further metabolized through acetylation by N-acetyltransferase 2 (NAT2) to form 7-acetylaminonitrazepam.[7] The use of this compound is crucial for accurately studying the pharmacokinetics of nitrazepam by enabling precise quantification of this major metabolite.

Role as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for ensuring accuracy and precision. This compound, being a deuterated analog of the target analyte, exhibits nearly identical chemical and physical properties.[1] This ensures that it co-elutes with the unlabeled analyte during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer.[1] By adding a known amount of this compound to a sample, it can effectively compensate for variations during sample preparation and analysis, leading to reliable quantification of 7-Aminonitrazepam.[1]

Experimental Protocols for Quantification by LC-MS/MS

The following is a representative protocol for the quantification of 7-Aminonitrazepam in a biological matrix (e.g., urine) using this compound as an internal standard. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory instrumentation and conditions.[8][9][10][11]

4.1. Materials and Reagents

-

7-Aminonitrazepam analytical standard

-

This compound (Internal Standard solution, e.g., 100 µg/mL)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

β-glucuronidase enzyme (from Patella vulgata or similar)[8][9]

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)[8][9] or Liquid-Liquid Extraction (LLE) solvents.

4.2. Sample Preparation

-

Calibration and QC Sample Preparation : Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 7-Aminonitrazepam into a blank biological matrix (e.g., drug-free urine).

-

Internal Standard Spiking : To a fixed volume of unknown sample, calibrator, or QC (e.g., 200 µL of urine), add a precise volume of the this compound internal standard working solution (e.g., 20 µL of 250 ng/mL).[8][9]

-

Enzymatic Hydrolysis (for urine) : Since metabolites in urine are often conjugated, hydrolysis is required. Add an ammonium acetate buffer (pH ~5.0) containing β-glucuronidase to each sample.[8][9] Incubate the mixture, for instance, at 50-60°C for 1 hour, to deconjugate the glucuronidated metabolites.[8][9]

-

Extraction :

-

Solid-Phase Extraction (SPE) : Condition the SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences (e.g., with 0.02 N HCl, followed by 20% Methanol).[8][9] Elute the analyte and internal standard with an appropriate solvent.

-

Liquid-Liquid Extraction (LLE) : Add a suitable buffer to adjust pH, then add an immiscible organic solvent. Vortex to mix and centrifuge to separate the layers. Collect the organic layer containing the analyte and internal standard.

-

-

Evaporation and Reconstitution : Evaporate the collected eluate or solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).[10]

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : A C18 reverse-phase column (e.g., CORTECS UPLC C18+) is commonly used for separation.[8][9]

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.[8]

-

Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, before re-equilibrating to initial conditions.

-

Injection Volume : 5-20 µL.

-

-

Mass Spectrometry (MS/MS) :

-

Ionization : Electrospray Ionization (ESI) in positive mode is typically used.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor to product ion transitions must be determined for both 7-Aminonitrazepam and this compound. For example, a possible transition for 7-aminoflunitrazepam (a related compound) is m/z 284.1 → 135.0.[8] The transition for this compound will have a higher mass precursor ion due to the deuterium atoms. These transitions should be optimized for the specific instrument being used.

-

4.4. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard for each sample, calibrator, and QC.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of 7-Aminonitrazepam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 7-Aminonitrazepam in research, clinical, and forensic settings. Its properties as a stable isotope-labeled internal standard allow for the mitigation of analytical variability, ensuring high-quality data in demanding applications such as pharmacokinetic studies, therapeutic drug monitoring, and toxicology. The experimental protocols outlined in this guide provide a solid foundation for developing and validating robust bioanalytical methods.

References

- 1. 7-Aminonitrazepam-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 2. Certified Reference Material: 7-Aminonitrazepam-D5, 1 mL, 100 ug/mL in Acetonitrile - USA MedPremium [usamedpremium.com]

- 3. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. 7-AMINONITRAZEPAM | 4928-02-3 [chemicalbook.com]

- 6. 7-Aminonitrazepam | C15H13N3O | CID 78641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. szukaj.bu.umk.pl [szukaj.bu.umk.pl]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

In-depth Technical Guide: 7-Amino Nitrazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino Nitrazepam-d5, a critical tool in the bioanalytical quantification of 7-Amino Nitrazepam. As the primary metabolite of the benzodiazepine nitrazepam, accurate measurement of 7-Amino Nitrazepam is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the highest accuracy and precision in such analyses.

Core Compound Data

The fundamental characteristics of 7-Amino Nitrazepam and its deuterated analog are summarized below. The incorporation of five deuterium atoms results in a predictable mass shift, enabling its use as an internal standard in mass spectrometry-based assays.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Amino Nitrazepam | C₁₅H₁₃N₃O | 251.28[1] |

| This compound | C₁₅H₈D₅N₃O | 256.31[2] |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount. This compound serves this purpose for the quantification of 7-Amino Nitrazepam.

Key Advantages:

-

Minimizes Matrix Effects: Biological samples (e.g., plasma, urine, hair) are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. As this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. The ratio of the analyte signal to the SIL-IS signal remains constant, correcting for these variations.

-

Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL-IS behaves identically to the analyte.

-

Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved, which is essential for regulatory compliance and reliable data interpretation.

subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Sample" [label="Biological Sample\n(e.g., Plasma, Urine)"]; "Spike" [label="Spike with\nthis compound (IS)"]; "Extraction" [label="Extraction\n(LLE or SPE)"]; "Evaporation" [label="Evaporation & Reconstitution"]; "Sample" -> "Spike" -> "Extraction" -> "Evaporation"; }

subgraph "cluster_Analysis" { label="LC-MS/MS Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "LC" [label="Liquid Chromatography\n(Separation)"]; "MS" [label="Tandem Mass Spectrometry\n(Detection)"]; "LC" -> "MS"; }

subgraph "cluster_DataProcessing" { label="Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Integration" [label="Peak Area Integration\n(Analyte & IS)"]; "Ratio" [label="Calculate Peak Area Ratio\n(Analyte / IS)"]; "Quantification" [label="Quantification\n(Calibration Curve)"]; "Integration" -> "Ratio" -> "Quantification"; }

"Evaporation" -> "LC" [label="Inject"]; "MS" -> "Integration"; }

Experimental Protocols: Quantification of 7-Amino Nitrazepam

The following sections outline typical methodologies for the quantification of 7-Amino Nitrazepam in biological matrices using this compound as an internal standard. These protocols are based on common practices in the field and should be optimized for specific laboratory instrumentation and matrices.

Sample Preparation

The goal of sample preparation is to isolate the analyte and internal standard from the biological matrix and concentrate them for analysis. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol for Blood Samples:

-

To 0.5 mL of whole blood in a glass tube, add 50 µL of the this compound internal standard working solution.

-

Add 1.75 mL of a 4.5% ammonia solution and 10 mL of 1-chlorobutane.

-

Mix thoroughly (e.g., on a mechanical roller for 10 minutes).

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Solid-Phase Extraction (SPE) for Urine Samples:

-

To 100 µL of a urine sample, add 100 µL of the this compound internal standard solution.

-

For conjugated metabolites, enzymatic hydrolysis using β-glucuronidase may be performed prior to extraction.

-

Dilute the sample with an appropriate buffer (e.g., ammonium acetate, pH 4).

-

Load the sample onto a conditioned and equilibrated SPE cartridge (e.g., a mixed-mode cation exchange or a C18 cartridge).

-

Wash the cartridge to remove interferences (e.g., with an acidic buffer and/or a low percentage of organic solvent).

-

Elute the analyte and internal standard with a suitable solvent (e.g., a mixture of an organic solvent and a base like ammonium hydroxide).

-

Evaporate the eluate and reconstitute the residue for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for the quantification of low concentrations of drugs and their metabolites in complex biological fluids.

Typical LC Parameters:

| Parameter | Example Value |

| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

Mass Spectrometry Parameters:

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| 7-Amino Nitrazepam | 252.1 | 121.1 | 224.1 |

| This compound | 257.1 | 121.1 | 229.1 |

Note: The precursor ion for this compound is 5 Da higher than that of 7-Amino Nitrazepam due to the five deuterium atoms. The fragmentation pattern is expected to be similar, with the quantifier ion (121.1) likely remaining the same if the deuterium labels are on the phenyl ring, which is lost in this fragmentation pathway. The qualifier ion for the d5 compound would be expected to retain the deuterium atoms, resulting in a mass shift.

subgraph "cluster_Analyte" { label="7-Amino Nitrazepam"; bgcolor="#F1F3F4"; "Analyte_Precursor" [label="Precursor Ion\n[M+H]⁺\nm/z 252.1", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyte_Product1" [label="Product Ion\n(Quantifier)\nm/z 121.1", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analyte_Product2" [label="Product Ion\n(Qualifier)\nm/z 224.1", shape="box", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyte_Precursor" -> "Analyte_Product1" [label="Collision-Induced\nDissociation"]; "Analyte_Precursor" -> "Analyte_Product2" [label="Collision-Induced\nDissociation"]; }

subgraph "cluster_IS" { label="this compound (Internal Standard)"; bgcolor="#F1F3F4"; "IS_Precursor" [label="Precursor Ion\n[M+H]⁺\nm/z 257.1", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IS_Product1" [label="Product Ion\n(Quantifier)\nm/z 121.1", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IS_Product2" [label="Product Ion\n(Qualifier)\nm/z 229.1", shape="box", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "IS_Precursor" -> "IS_Product1" [label="Collision-Induced\nDissociation"]; "IS_Precursor" -> "IS_Product2" [label="Collision-Induced\nDissociation"]; } }

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and defensible data for the quantification of 7-Amino Nitrazepam. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods.

References

A Technical Guide to the Structure Elucidation of 7-Amino-Nitrazepam-d5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazepam is a long-acting benzodiazepine primarily prescribed for the short-term management of severe anxiety and insomnia.[1] Like other benzodiazepines, it exerts its effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant properties.[1][2]

In the body, nitrazepam is extensively metabolized in the liver. The principal metabolic pathway involves the reduction of the 7-nitro group to form its major, pharmacologically inactive metabolite, 7-aminonitrazepam.[3][4] For the accurate quantification of nitrazepam and its metabolites in biological matrices—a critical task in clinical toxicology, forensic analysis, and pharmacokinetic studies—stable isotope-labeled internal standards are indispensable.

7-Amino-Nitrazepam-d5 is the deuterium-labeled analog of 7-aminonitrazepam, where five hydrogen atoms on the phenyl ring are replaced with deuterium.[5][6] This isotopic substitution results in a molecule that is chemically identical to the endogenous metabolite but has a distinct, higher molecular weight. This property allows it to be differentiated by mass spectrometry, making it an ideal internal standard for correcting analytical variations during sample preparation and analysis. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and experimental protocols used for the structure elucidation and confirmation of 7-Amino-Nitrazepam-d5.

Chemical Identity and Properties

The fundamental step in structure elucidation is confirming the compound's basic chemical and physical properties. For 7-Amino-Nitrazepam-d5, these properties are well-defined and serve as the basis for all further analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [5][6] |

| CAS Number | 1189511-46-3 | [5][7] |

| Unlabeled CAS Number | 4928-02-3 | [5][7][8] |

| Molecular Formula | C₁₅H₈D₅N₃O | [7][9] |

| Molecular Weight | 256.31 g/mol | [7][9] |

| Accurate Mass (M) | 256.1372 u | [5][7] |

| Protonated Mass [M+H]⁺ | 257.1445 u | |

| SMILES | NC1=CC=C2NC(CN=C(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C2=C1)=O | [5][7] |

| InChI | InChI=1S/C15H13N3O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9,16H2,(H,18,19)/i1D,2D,3D,4D,5D | [5][6] |

Core Elucidation Methodologies

The structural confirmation of 7-Amino-Nitrazepam-d5 relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, to verify its molecular weight, fragmentation pattern, and the precise location of the deuterium labels.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for confirming the identity and purity of stable isotope-labeled standards. It provides definitive evidence of the correct mass and, through tandem MS (MS/MS), characteristic fragmentation patterns.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective but often requires derivatization of the analyte to increase its volatility and thermal stability.[10] Silylation is a common derivatization method for 7-aminonitrazepam.[11][12] The mass spectrum would show a molecular ion peak corresponding to the derivatized, deuterated compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the analysis of benzodiazepines in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS.[4][10] The analysis is typically performed using electrospray ionization (ESI) in positive mode.

For 7-Amino-Nitrazepam-d5, the key identifying feature is a mass shift of +5 Daltons compared to its unlabeled counterpart. The table below summarizes the expected mass transitions for quantitative analysis using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| 7-Aminonitrazepam | 252.1 | 224.1, 121.0, 105.0 | The transition 252.1 -> 224.1 corresponds to the characteristic loss of carbon monoxide (CO). The other ions result from further fragmentation of the benzodiazepine ring. |

| 7-Amino-Nitrazepam-d5 | 257.1 | 229.1, 121.0, 110.0 | The precursor ion confirms the incorporation of five deuterium atoms. The 257.1 -> 229.1 transition confirms the loss of CO from the deuterated molecule. The phenyl-d5 fragment results in an ion at m/z 110. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the precise location of atoms within a molecule. For 7-Amino-Nitrazepam-d5, NMR confirms that the deuterium labeling has occurred specifically on the phenyl ring and that the core benzodiazepine structure is intact.

-

¹H NMR (Proton NMR): The spectrum of 7-Amino-Nitrazepam-d5 would show the expected signals for the protons on the benzodiazepine ring system. Crucially, it would demonstrate a complete absence of signals in the aromatic region corresponding to the C₅-phenyl ring (typically ~7.2-7.6 ppm), confirming successful pentadeuteration.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single, broad resonance would be expected in the aromatic region, confirming the presence of deuterium on the phenyl ring.

-

¹³C NMR: The carbon spectrum would be nearly identical to that of unlabeled 7-aminonitrazepam, with characteristic shifts for the carbonyl, imine, and aromatic carbons of the core structure. The signals for the deuterated phenyl carbons would be observable but may show splitting due to C-D coupling and longer relaxation times.

Experimental Protocols

The following protocols are representative examples for the analysis of 7-aminonitrazepam in biological samples, utilizing 7-Amino-Nitrazepam-d5 as an internal standard.

Protocol for LC-MS/MS Analysis in Urine

This protocol is adapted from established methods for benzodiazepine analysis in urine.[4][13]

-

Sample Preparation & Hydrolysis:

-

To a 200 µL urine sample, add 20 µL of the 7-Amino-Nitrazepam-d5 internal standard solution (e.g., 250 ng/mL).

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase enzyme to hydrolyze conjugated metabolites.

-

Incubate the mixture at 50-60°C for 1 hour.

-

Stop the reaction by adding 200 µL of 4% phosphoric acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge sequentially with 200 µL of 0.02 N HCl and 200 µL of 20% methanol.

-

Dry the cartridge under high vacuum.

-

Elute the analytes with 2 x 25 µL aliquots of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

-

MS Detection: ESI in positive mode, monitoring the MRM transitions specified in Table 2.

-

Protocol for GC-MS Analysis in Urine (with Derivatization)

This protocol is based on methods requiring derivatization for GC analysis.[11][12]

-

Sample Preparation & Extraction:

-

To a 1 mL urine sample, add the 7-Amino-Nitrazepam-d5 internal standard.

-

Adjust the pH to ~9 with a suitable buffer (e.g., borate buffer).

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Centrifuge and transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, ramp at 15°C/min to 300°C, and hold for 5 minutes.

-

MS Detection: Electron Ionization (EI) mode. Monitor for the characteristic ions of the TMS-derivatized 7-aminonitrazepam and its d5 analog.

-

Visualization of Key Processes

Diagrams are essential for visualizing the relationships between compounds and the steps involved in their analysis. The following diagrams were generated using the Graphviz DOT language to illustrate the metabolic fate of nitrazepam and a typical analytical workflow.

Caption: Primary metabolic pathway of Nitrazepam in humans.[3]

Caption: General analytical workflow for quantifying 7-aminonitrazepam.

Conclusion

The structure elucidation of 7-Amino-Nitrazepam-d5 is a systematic process that relies on a suite of powerful analytical techniques. Mass spectrometry confirms the correct molecular weight and isotopic enrichment, while tandem MS provides a characteristic fragmentation fingerprint. NMR spectroscopy offers definitive proof of the deuterium label positions, ensuring the integrity of the molecule's core structure. The detailed protocols for LC-MS/MS and GC-MS demonstrate its application as a robust internal standard. The collective data from these methodologies provide an unambiguous structural confirmation, validating 7-Amino-Nitrazepam-d5 as a critical tool for accurate and reliable quantification in forensic, clinical, and research settings.

References

- 1. Nitrazepam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Nitrazepam? [synapse.patsnap.com]

- 3. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Amino Nitrazepam-d5 (1.0mg/ml in Acetonitrile) [lgcstandards.com]

- 6. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 7. This compound (1.0mg/ml in Acetonitrile) [lgcstandards.com]

- 8. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. agilent.com [agilent.com]

- 11. [Analysis of 7-aminonitrazepam in urine by trimethylsilyl derivatization-gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Amino Nitrazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Amino Nitrazepam-d5, a deuterated internal standard crucial for the accurate quantification of 7-aminonitrazepam, the primary metabolite of the benzodiazepine nitrazepam. This document details a feasible synthetic route, thorough characterization methodologies, and expected analytical data, serving as a valuable resource for researchers in drug metabolism, pharmacokinetics, and forensic analysis.

Introduction

This compound (CAS: 1189511-46-3) is the stable isotope-labeled analog of 7-Amino Nitrazepam.[1][2] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2] Such standards are essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of quantitative methods. This guide outlines a plausible synthetic pathway and the analytical techniques required to verify the identity, purity, and structural integrity of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the chemical reduction of the nitro group of Nitrazepam-d5. While various methods can be employed for the reduction of aromatic nitro compounds, catalytic hydrogenation offers a clean and efficient route.

Proposed Synthetic Pathway

The synthesis commences with the commercially available Nitrazepam-d5, which is subjected to catalytic transfer hydrogenation to yield the desired this compound.

Caption: Synthetic route from Nitrazepam-d5 to this compound.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

Nitrazepam-d5

-

10% Palladium on carbon (Pd/C)

-

Ethanol, anhydrous

-

Hydrogen gas (H₂)

-

Celatom® or equivalent filter aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve Nitrazepam-d5 (1.0 eq) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material) to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to achieve the desired purity.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

The characterization process involves a series of analytical tests to confirm the structure and assess the purity of the final compound.

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan for parent ion confirmation and product ion scan (MS/MS) for fragmentation analysis.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as acetonitrile or methanol.

Expected Results:

The mass spectrum should exhibit a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C₁₅H₈D₅N₃O. The fragmentation pattern is expected to be similar to that of the non-deuterated analog, with a characteristic loss of carbon monoxide (CO).

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₈D₅N₃O |

| Monoisotopic Mass | 256.1372 |

| [M+H]⁺ (m/z) | 257.1445 |

| Major Fragment Ion (m/z) | [M+H-CO]⁺ at 229.1496 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

-

Instrumentation: NMR spectrometer (400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Experiments: ¹H NMR and ¹³C NMR.

Expected Results:

The ¹H NMR spectrum will show signals corresponding to the protons on the benzodiazepine ring system. The absence of signals in the aromatic region corresponding to the phenyl group will confirm the pentadeuteration at this position. The ¹³C NMR will show signals for all carbon atoms, with the signals for the deuterated carbons being significantly attenuated or absent depending on the experimental parameters.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons of the benzodiazepinone core | Carbonyl carbon |

| Methylene protons (-CH₂-) | Methylene carbon (-CH₂-) |

| Amine protons (-NH₂) | Imine carbon (-C=N-) |

| Amide proton (-NH-) | Aromatic carbons of the benzodiazepinone core |

| No signals for the phenyl-d₅ ring | Attenuated or absent signals for the phenyl-d₅ ring |

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

-

System: HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Results:

The chromatogram should show a single major peak, indicating a high degree of purity. The purity can be calculated based on the peak area percentage.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. Adherence to these detailed protocols will enable researchers and scientists to produce and verify this critical internal standard, thereby enhancing the reliability of bioanalytical methods for the quantification of nitrazepam's primary metabolite. The successful synthesis and characterization of this compound are pivotal for advancing research in drug development and clinical toxicology.

References

7-Amino Nitrazepam-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and analytical data for 7-Amino Nitrazepam-d5. This deuterated analog of 7-aminonitrazepam, the major metabolite of the hypnotic drug nitrazepam, is a critical tool in pharmacokinetic and metabolic studies, as well as in forensic and clinical toxicology.

Physical and Chemical Data

While specific experimental data for the deuterated compound is limited, the following tables summarize the available physical and chemical properties of this compound and its non-deuterated counterpart, 7-Amino Nitrazepam. These values provide a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | [1][2] |

| CAS Number | 1189511-46-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₈D₅N₃O | [2][4] |

| Molecular Weight | 256.31 g/mol | [4] |

| Accurate Mass | 256.1372 | [1][2] |

| Storage Temperature | -20°C | [2] |

Table 2: Physical and Chemical Properties of 7-Amino Nitrazepam (Non-deuterated)

| Property | Value | Source |

| CAS Number | 4928-02-3 | [6][7][8] |

| Molecular Formula | C₁₅H₁₃N₃O | [7][8] |

| Molecular Weight | 251.28 g/mol | [7][8] |

| Melting Point | 242-244°C | [9] |

| Boiling Point | 394.44°C (rough estimate) | [9] |

| logP | 1.00 | [7] |

| Form | Pale Yellow to Light Yellow Solid | [9] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [9] |

Metabolic Pathway

7-Aminonitrazepam is the primary urinary metabolite of nitrazepam. The metabolic process involves the reduction of the 7-nitro group of nitrazepam to an amino group. This biotransformation is a key aspect of the drug's pharmacokinetics and is essential for its elimination from the body.

Metabolic conversion of Nitrazepam to 7-Amino Nitrazepam.

Experimental Protocols

The accurate quantification of this compound is crucial for its application in research. The following sections detail established methodologies for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis of 7-Aminonitrazepam in Biological Matrices

This protocol is adapted from methodologies developed for the analysis of benzodiazepines and their metabolites in urine and blood.[10]

Sample Preparation (Urine)

-

To 100 µL of urine sample, add 100 µL of an internal standard solution (e.g., Diazepam-d5).

-

Add 800 µL of LC-grade water to dilute the sample.

-

Vortex the mixture and centrifuge.

-

The supernatant can be directly injected into the LC-MS/MS system.

Chromatographic Conditions

-

LC System: Shimadzu Prominence LC system or equivalent.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 10-20 µL.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor and product ion transitions for 7-Aminonitrazepam and the internal standard should be monitored for quantification and confirmation.

Workflow for LC-MS/MS analysis of 7-Aminonitrazepam.

GC-MS Analysis of 7-Aminonitrazepam in Biological Matrices

This protocol is based on established methods for the determination of flunitrazepam and its metabolites in blood and plasma.[11][12] Derivatization is often required to improve the chromatographic properties of the analyte.

Sample Preparation (Blood/Plasma)

-

To 1 mL of blood or plasma, add an appropriate internal standard (e.g., 7-amino-flunitrazepam-d3).

-

Dilute the sample with HPLC-grade water.

-

Perform acid hydrolysis by adding concentrated HCl and heating at 100°C for 1 hour.[12]

-

After cooling, neutralize the sample with KOH.

-

Extract the analyte using a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent for derivatization.

Derivatization

-

Derivatize the extracted analyte using an agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a silyl derivative.[10]

Chromatographic Conditions

-

GC System: Agilent GC-MS system or equivalent.

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure good separation.

-

Injection Mode: Splitless.

Mass Spectrometric Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and internal standard.

Workflow for GC-MS analysis of 7-Aminonitrazepam.

Safety and Handling

For the non-deuterated 7-Aminonitrazepam, the following GHS hazard classification has been reported:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [7]

A specific safety data sheet for this compound was not available. However, the safety data sheet for Nitrazepam-d5 indicates that it is harmful if swallowed and may cause an allergic skin reaction. It is recommended to handle this compound with the same precautions as its non-deuterated analog and other benzodiazepine-related compounds. Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

This technical guide provides a solid foundation for researchers and scientists working with this compound. While some physical data for the deuterated compound remains to be experimentally determined, the information presented here, combined with the detailed analytical protocols, will be invaluable for its effective use in scientific investigations.

References

- 1. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 2. This compound (1.0mg/ml in Acetonitrile) [lgcstandards.com]

- 3. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound | CAS 1189511-46-3 | LGC Standards [lgcstandards.com]

- 6. 7-Aminonitrazepam | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 7. 7-Aminonitrazepam | C15H13N3O | CID 78641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]

- 9. 7-AMINONITRAZEPAM | 4928-02-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma. | Semantic Scholar [semanticscholar.org]

- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]

Deuterium Labeled 7-Amino Nitrazepam: A Technical Guide for Drug Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled 7-Amino Nitrazepam, a critical tool in pharmacokinetic and metabolic studies. This document details its synthesis, analytical applications, and metabolic pathways, offering valuable insights for researchers in drug development and analysis.

Introduction

Deuterium-labeled compounds are stable, non-radioactive isotopologues of drug molecules where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution results in a change in mass, which can be readily detected by mass spectrometry. In pharmaceutical research, deuterium-labeled compounds, such as 7-Amino Nitrazepam-d5, serve as ideal internal standards for quantitative bioanalysis. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, which leads to more accurate and precise quantification.

7-Amino Nitrazepam is the major urinary metabolite of Nitrazepam, a benzodiazepine with hypnotic and anxiolytic properties.[1] Monitoring its levels is crucial for understanding the pharmacokinetics of the parent drug. The use of deuterium-labeled 7-Amino Nitrazepam as an internal standard is a widely accepted practice in clinical and forensic toxicology to ensure the reliability of analytical data.[2]

Synthesis and Labeling

The synthesis of deuterium-labeled 7-Amino Nitrazepam typically involves a two-step process: the synthesis of the unlabeled 7-Amino Nitrazepam followed by deuterium labeling.

Synthesis of 7-Amino Nitrazepam

A common method for the synthesis of 7-Amino Nitrazepam is the reduction of the nitro group of Nitrazepam.

Experimental Protocol: Reduction of Nitrazepam

-

Reaction Setup: Suspend iron powder (1.68 g) and ammonium chloride (200 mg) in water (5 mL).

-

Heating: Heat the suspension for 15 minutes.

-

Addition of Nitrazepam: Add a solution of Nitrazepam (2.8 g) in methanol (100 mL) to the heated mixture.

-

Reflux: Reflux the reaction mixture for 5 hours.

-

Filtration: After reflux, remove the iron powder by filtration.

-

Evaporation: Evaporate the methanol from the filtrate under vacuum.

-

Recrystallization: Collect the resulting precipitate and recrystallize it from methanol to yield 7-Amino Nitrazepam.[3]

Deuterium Labeling

The introduction of deuterium atoms onto the 7-Amino Nitrazepam molecule can be achieved through various methods, most commonly via acid-catalyzed hydrogen-deuterium exchange on the aromatic ring.

Experimental Protocol: Deuterium Labeling of 7-Amino Nitrazepam

-

Reaction Medium: Dissolve 7-Amino Nitrazepam in a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterated trifluoromethanesulfonic acid (CF₃SO₃D).[1][4] These reagents act as both the solvent and the deuterium source.

-

Reaction Conditions: The reaction can be performed at room temperature or with gentle heating (e.g., 110°C) to facilitate the exchange.[4][5] The reaction time can vary from a few hours to overnight.

-

Catalyst (Optional): In some cases, a metal catalyst, such as palladium, may be used to enhance the efficiency of the exchange reaction.[5]

-

Work-up: After the reaction is complete, the deuterated product is isolated by neutralizing the acid and extracting the compound into an organic solvent.

-

Purification: The deuterium-labeled 7-Amino Nitrazepam is then purified using standard techniques like chromatography.

The following diagram illustrates the general workflow for the synthesis of deuterium-labeled 7-Amino Nitrazepam.

References

- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. szukaj.bu.umk.pl [szukaj.bu.umk.pl]

- 3. mdpi.com [mdpi.com]

- 4. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics of 7-Aminonitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacokinetics of 7-aminonitrazepam, the major metabolite of the benzodiazepine nitrazepam. While the deuterated compound, 7-aminonitrazepam-d5, is a critical analytical tool, its own pharmacokinetic profile is not the subject of primary research. Instead, it serves as an internal standard for the accurate quantification of 7-aminonitrazepam in biological matrices.[1] This guide will focus on the available pharmacokinetic data for 7-aminonitrazepam and its parent drug, nitrazepam, detailing experimental methodologies and presenting quantitative data for clear interpretation.

Role of 7-Amino Nitrazepam-d5 in Pharmacokinetic Studies

This compound is a stable isotope-labeled analog of 7-aminonitrazepam. Its utility in pharmacokinetic studies lies in its near-identical chemical and physical properties to the unlabeled analyte, while its increased mass allows it to be distinguished by mass spectrometry. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, which are commonly used to quantify drug and metabolite concentrations in biological fluids like urine and plasma.[1] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.

Pharmacokinetics of Nitrazepam and 7-Aminonitrazepam

Metabolism of Nitrazepam

Nitrazepam undergoes extensive metabolism in the body, with the primary pathway being the reduction of the 7-nitro group to form 7-aminonitrazepam. This reaction is a key step in the detoxification and elimination of nitrazepam. Further metabolism can occur through acetylation of the 7-amino group to form 7-acetamidonitrazepam.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for nitrazepam and its metabolite, 7-aminonitrazepam, based on available human studies.

| Parameter | Nitrazepam | 7-Aminonitrazepam | Reference |

| Half-life (t½) | 29 hours (mean, young adults) | 44 hours (mean, free urinary) | [2][3] |

| 40 hours (mean, geriatric) | 46 hours (mean, conjugated urinary) | [2][3] | |

| Apparent Volume of Distribution (Vd/F) | 2.4 L/kg (young adults) | Not Available | [2] |

| 4.8 L/kg (geriatric) | [2] | ||

| Urinary Excretion | ~1% of dose (unchanged) | Major urinary metabolite | [3] |

| Peak Plasma Concentration (Cmax) | 46.9 ± 3.2 ng/mL (5 mg dose) | Not Available | [4] |

| 82.8 ± 10.5 ng/mL (10 mg dose) | [4] | ||

| Time to Peak Plasma Concentration (Tmax) | 120 minutes (5 mg dose) | Not Available | [4] |

| 180 minutes (10 mg dose) | [4] |

Experimental Protocols

Quantification of 7-Aminonitrazepam in Urine using LC-MS/MS

This section outlines a typical experimental workflow for the quantification of 7-aminonitrazepam in urine samples, a common practice in clinical and forensic toxicology.

Methodology Details:

A highly sensitive method for the determination of urinary 7-aminonitrazepam has been developed using high-performance electrospray liquid chromatography-tandem mass spectrometry.[5]

-

Sample Preparation:

-

An internal standard, such as 7-aminoclonazepam or 7-aminonitrazepam-d5, is added to the urine sample.[5]

-

To measure total 7-aminonitrazepam (free and conjugated), the sample is hydrolyzed with β-glucuronidase to cleave the glucuronide conjugate.[5][6]

-

The analyte and internal standard are then extracted from the urine matrix using either liquid-liquid extraction or solid-phase extraction.[5][6]

-

The extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[7]

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an HPLC system for chromatographic separation of 7-aminonitrazepam from other endogenous urine components.

-

The separated analyte is then introduced into a tandem mass spectrometer.

-

Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both 7-aminonitrazepam and the internal standard are monitored.[5]

-

-

Data Analysis:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of 7-aminonitrazepam in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The pharmacokinetics of nitrazepam are characterized by extensive metabolism to 7-aminonitrazepam, which is then eliminated in the urine. The long half-life of 7-aminonitrazepam makes it a key analyte for monitoring nitrazepam use. Accurate quantification of 7-aminonitrazepam in biological samples is crucial for both clinical and forensic purposes and is reliably achieved using mass spectrometry-based methods with the aid of the stable isotope-labeled internal standard, 7-aminonitrazepam-d5. Further research into the specific distribution and clearance mechanisms of 7-aminonitrazepam could provide a more complete understanding of its pharmacokinetic profile.

References

- 1. 7-Aminonitrazepam-D5 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

- 2. Human pharmacokinetics of nitrazepam: effect of age and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary elimination of nitrazepam and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

In Vitro Metabolism of Nitrazepam to 7-Aminonitrazepam-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Nitrazepam, with a specific focus on its reduction to 7-aminonitrazepam. This document details the primary metabolic pathways, the enzymes involved, and comprehensive experimental protocols for studying these transformations in a laboratory setting. The guide also covers the critical role of deuterated internal standards, such as 7-aminonitrazepam-d5, in the accurate quantification of metabolites.

Introduction

Nitrazepam, a benzodiazepine, is primarily metabolized in the liver. One of its major metabolic pathways is the reduction of the 7-nitro group to form 7-aminonitrazepam.[1] Understanding the kinetics and the enzymes responsible for this biotransformation is crucial for drug development, as it influences the pharmacokinetic profile and potential drug-drug interactions. In vitro models, utilizing human liver subcellular fractions, are essential tools for characterizing these metabolic pathways.

Accurate quantification of metabolites in these in vitro systems is paramount. The use of stable isotope-labeled internal standards, such as 7-aminonitrazepam-d5, is the gold standard for mass spectrometry-based bioanalysis. These standards co-elute with the analyte of interest and exhibit similar ionization characteristics, thereby correcting for matrix effects and variability in sample processing and instrument response, leading to highly accurate and precise results.

Metabolic Pathway of Nitrazepam to 7-Aminonitrazepam

The primary metabolic conversion of Nitrazepam to 7-aminonitrazepam is a nitroreduction reaction. This process is predominantly catalyzed by aldehyde oxidase 1 (AOX1) , a cytosolic enzyme.[1] A smaller contribution to this metabolic step can also be attributed to cytochrome P450 3A4 (CYP3A4) , which is located in the microsomal fraction of liver cells.[1]

Following its formation, 7-aminonitrazepam can be further metabolized through acetylation to form 7-acetylaminonitrazepam, a reaction catalyzed by N-acetyltransferase 2 (NAT2).[1]

dot

Metabolic pathway of Nitrazepam to 7-aminonitrazepam.

Enzyme Kinetics

| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Enzyme Source |

| Dantrolene | 14.3 ± 1.5 | 0.23 ± 0.01 | Recombinant human AOX1 |

| Nifurtimox | 25.6 ± 3.4 | 1.34 ± 0.07 | Recombinant human AOX1 |

| Benznidazole | 58.8 ± 6.9 | 0.98 ± 0.05 | Recombinant human AOX1 |

This data is provided for comparative purposes to illustrate the general range of kinetic values for AOX1-mediated nitroreduction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical in vitro experiment to study the metabolism of Nitrazepam to 7-aminonitrazepam using human liver cytosol and subsequent analysis by LC-MS/MS.

In Vitro Incubation with Human Liver Cytosol

Objective: To determine the formation of 7-aminonitrazepam from Nitrazepam in the presence of human liver cytosol.

Materials:

-

Nitrazepam

-

7-Aminonitrazepam (for standard curve)

-

7-Aminonitrazepam-d5 (internal standard)

-

Pooled human liver cytosol (commercially available)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Nitrazepam in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

-

Prepare working solutions of Nitrazepam by diluting the stock solution in the incubation buffer to achieve final concentrations ranging from 1 to 100 µM.

-

Prepare a stock solution of 7-aminonitrazepam-d5 in methanol at a concentration of 1 mg/mL. Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver cytosol (final concentration, e.g., 1 mg/mL)

-

Nitrazepam working solution (to achieve the desired final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Prepare a negative control by omitting the NADPH regenerating system.

-

-

Termination of Reaction and Sample Preparation:

-

At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard, 7-aminonitrazepam-d5 (e.g., at a final concentration of 100 ng/mL).

-

Vortex the samples vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

dot

Workflow for in vitro metabolism of Nitrazepam.

LC-MS/MS Quantification of 7-Aminonitrazepam

Objective: To quantify the concentration of 7-aminonitrazepam in the processed in vitro samples using a deuterated internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

7-Aminonitrazepam: Precursor ion (Q1) m/z 252.1 → Product ion (Q3) m/z 121.1

-

7-Aminonitrazepam-d5 (IS): Precursor ion (Q1) m/z 257.1 → Product ion (Q3) m/z 121.1

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of 7-aminonitrazepam spiked with a constant concentration of the internal standard (7-aminonitrazepam-d5).

-

Plot the peak area ratio (7-aminonitrazepam / 7-aminonitrazepam-d5) against the concentration of 7-aminonitrazepam.

-

Perform a linear regression analysis to obtain the equation of the line.

-

Calculate the concentration of 7-aminonitrazepam in the unknown samples using the peak area ratios and the regression equation.

Conclusion

This technical guide has outlined the key aspects of the in vitro metabolism of Nitrazepam to 7-aminonitrazepam. The primary role of aldehyde oxidase 1 in this reductive pathway has been highlighted. The provided experimental protocols offer a robust framework for researchers to investigate this metabolic conversion in a laboratory setting. The use of a deuterated internal standard, 7-aminonitrazepam-d5, is emphasized for achieving accurate and reliable quantitative data. A thorough understanding of these in vitro metabolic processes is fundamental for the successful development and safe use of Nitrazepam and other xenobiotics.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of 7-Amino Nitrazepam-d5

This document provides a detailed application note and protocol for the quantitative analysis of 7-Amino Nitrazepam using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 7-Amino Nitrazepam-d5 is utilized as an internal standard to ensure accuracy and precision. This guide is intended for researchers, scientists, and professionals in the field of drug development and clinical or forensic toxicology.

Introduction

7-Amino Nitrazepam is the primary metabolite of Nitrazepam, a benzodiazepine derivative with hypnotic and anxiolytic properties. The monitoring of 7-Amino Nitrazepam levels in biological matrices is crucial for clinical and forensic investigations. This application note describes a robust and sensitive LC-MS/MS method for the quantification of 7-Amino Nitrazepam, employing its deuterated analog, this compound, as an internal standard (IS) to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

7-Amino Nitrazepam reference standard

-

This compound internal standard

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Ammonium acetate

-

β-glucuronidase (for urine samples)

Sample Preparation: Solid Phase Extraction (SPE) of Urine Samples

-

Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol. For the analysis of conjugated metabolites, enzymatic hydrolysis can be performed by adding β-glucuronidase and incubating at 50°C for 1 hour.[1][2]

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a solution of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

-

Multiple Reaction Monitoring (MRM): The MRM transitions for 7-Amino Nitrazepam and its deuterated internal standard should be optimized.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of 7-Amino Nitrazepam using a deuterated internal standard like this compound.

| Parameter | Typical Value |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL[2][5] |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115%[2] |

Experimental Protocols and Workflows

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of 7-Amino Nitrazepam.

Metabolic Pathway of Nitrazepam

Caption: Metabolic pathway of Nitrazepam to 7-Amino Nitrazepam.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 7-Amino Nitrazepam in biological samples. The use of the deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for potential variations during sample preparation and analysis. This protocol can be readily implemented in clinical and forensic laboratories for routine monitoring of Nitrazepam exposure.

References

- 1. lcms.cz [lcms.cz]

- 2. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. libraryonline.erau.edu [libraryonline.erau.edu]

- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 7-Amino Nitrazepam-d5 by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the quantitative analysis of 7-Amino Nitrazepam-d5 in biological matrices using gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated analog of the major metabolite of nitrazepam, is commonly used as an internal standard for the accurate quantification of 7-aminonitrazepam. The method involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization to improve the chromatographic performance and thermal stability of the analyte. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the analysis of this compound.

Introduction

Nitrazepam is a benzodiazepine with sedative and hypnotic properties. Its major metabolite, 7-aminonitrazepam, is a key analyte in clinical and forensic toxicology to monitor the use of the parent drug. Accurate quantification of 7-aminonitrazepam is crucial, and the use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose, particularly when coupled with a derivatization step to enhance the volatility and stability of the polar 7-amino metabolite.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Sample Preparation

Biological samples (e.g., urine, blood) should be pre-treated to extract the analyte of interest. Both liquid-liquid extraction and solid-phase extraction are viable methods.

Liquid-Liquid Extraction (LLE)

-

To 1 mL of the biological sample, add an appropriate volume of this compound internal standard solution.

-

Add a suitable buffer to adjust the pH to approximately 9.0.

-

Extract the sample with 5 mL of an organic solvent mixture, such as ethyl ether-ethyl acetate (99:1, v/v).[1]

-

Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Solid-Phase Extraction (SPE)

-

Condition a mixed-mode SPE cartridge with methanol, deionized water, and an appropriate buffer.

-